(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate
Overview
Description
“(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate” is a chemical compound with the empirical formula C9H10N2O2 . It has a molecular weight of 178.19 g/mol . The compound is typically in solid form . The SMILES string for this compound is COC(=O)\C=C\c1cccnc1N .
Molecular Structure Analysis
The InChI key for “(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate” is UPFAVCSTPFQWCW-SNAWJCMRSA-N . This key can be used to look up the compound in various chemical databases and obtain more information about its structure.Scientific Research Applications
Microwave-Assisted Synthesis : A study by Satyanarayana et al. (2013) demonstrated the use of microwave-induced cyclocondensation of methyl 2-(acetoxy(phenyl)methyl)acrylate with 2-aminopyridines. This process achieved rapid synthesis of 3-substituted-2H-pyrido[1,2-a]pyrimidin-2-ones, highlighting an efficient method for preparing these compounds (Satyanarayana et al., 2013).
Molecular Imprinting : Cummins, Duggan, and McLoughlin (2005) explored the molecular imprinting of 2-aminopyridine in acrylic polymers. This process showed varied affinity levels for rebinding the original template or structural analogues, indicating its potential in selective binding applications (Cummins, Duggan, & McLoughlin, 2005).
Corrosion Inhibition : Baskar et al. (2014) synthesized photo-cross-linkable polymers, including one derived from (E)-methyl 3-(2-aminopyridin-3-yl)acrylate, demonstrating exceptional inhibitory action for mild steel corrosion in hydrochloric acid solution. This suggests its potential application in corrosion protection (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Organic Sensitizers in Solar Cells : Research by Kim et al. (2006) on novel organic sensitizers for solar cell applications found that functionalized unsymmetrical organic sensitizers, which might involve (E)-methyl 3-(2-aminopyridin-3-yl)acrylate derivatives, exhibit high incident photon to current conversion efficiency. This underscores its role in enhancing solar cell performance (Kim et al., 2006).
Synthesis of Biologically Relevant Molecules : Zhang, Lv, Zhang, and Li (2013) described the synthesis of 2-pyridone derivatives from various substituted amines and (E)-methyl 3-(2-aminopyridin-3-yl)acrylate derivatives, offering a method for preparing molecules of biological and medicinal interest (Zhang, Lv, Zhang, & Li, 2013).
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The safety information indicates that it falls under Storage Class Code 11, which denotes Combustible Solids . The WGK (Water Hazard Class) is 3 , indicating a high hazard to water. The flash point is not applicable .
properties
IUPAC Name |
methyl (E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8(12)5-4-7-3-2-6-11-9(7)10/h2-6H,1H3,(H2,10,11)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFAVCSTPFQWCW-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673585 | |
Record name | Methyl (2E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1203500-12-2 | |
Record name | Methyl (2E)-3-(2-aminopyridin-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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